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Compound of Interest

Compound Name: Crocapeptin C

Cat. No.: B12385163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Crocapeptin C, a novel cyclic depsipeptide. The information is based
on the available scientific literature and is intended for researchers and professionals in the
fields of natural product chemistry, pharmacology, and drug development.

Introduction

Crocapeptin C is a recently discovered cyclic depsipeptide isolated from the myxobacterium
Melittangium boletus.[1] As a member of the cyanopeptolin family, it features a characteristic 3-
amino-6-hydroxy-2-piperidone (Ahp) moiety.[1] Notably, Crocapeptin C has demonstrated
potent inhibitory activity against chymotrypsin, a key serine protease, highlighting its potential
as a lead compound for further therapeutic development.[1] The structural determination of this
complex natural product was accomplished through a combination of advanced spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Electrospray lonization Mass
Spectrometry (ESI-MS).[1]

Physicochemical and Spectrometric Data

While the detailed NMR and MS datasets from the primary literature are not yet publicly
available, key quantitative information for Crocapeptin C has been reported.

Table 1: Summary of Physicochemical and Mass Spectrometry Data for Crocapeptin C
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Property Value Source

Molecular Formula Ca9H70NsO13 Commercial
Molecular Weight 979.13 g/mol Commercial
Mass Spectrometry I\Eﬂl;t):trospray lonization (ESI- Primary Lit.

Note: The detailed fragmentation pattern from ESI-MS analysis is pending public release of the
full experimental data from the primary research publication.

Table 2: Summary of Nuclear Magnetic Resonance (NMR) Data for Crocapeptin C

NMR Experiment Status

1H NMR Data not publicly available.

13C NMR Data not publicly available.

2D NMR (COSY, TOCSY, HSQC, HMBC, Utilized for structural elucidation and
ROESY) stereochemical assignment.[1]

Note: The complete *H and **C NMR chemical shifts, coupling constants, and 2D correlation
data are contained within the primary research article, which is not yet fully accessible.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the
characterization of Crocapeptin C. These protocols are based on standard practices for the
analysis of similar cyanopeptolin-type peptides.

3.1. General NMR Spectroscopy Protocol

For the structural elucidation of novel cyclic peptides like Crocapeptin C, a suite of NMR
experiments is typically performed.

o Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Chloroform-d). The choice of solvent
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depends on the solubility of the compound.

o Spectrometer: Data is acquired on a high-field NMR spectrometer, commonly operating at
500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

e 1D NMR:
o 'H NMR: Provides information on the number and types of protons in the molecule.
o 18C NMR: Provides information on the carbon framework.

e 2D NMR:

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same spin
system, crucial for tracing out amino acid side chains.

o TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a
spin system, not just adjacent ones.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is essential for connecting different
amino acid residues and other structural fragments.

o ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about
protons that are close in space, which is critical for determining the stereochemistry and
overall 3D conformation of the peptide.[1]

3.2. High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the accurate mass and elemental composition of the
molecule.

o Sample Infusion: A dilute solution of the purified compound in a suitable solvent (e.qg.,
methanol or acetonitrile with a small percentage of formic acid) is infused into the ESI source
of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
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« lonization: The sample is nebulized and ionized, typically forming protonated molecules
[M+H]* or other adducts.

e Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy
(typically to within 5 ppm). This allows for the unambiguous determination of the molecular
formula.

o Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented to produce a
characteristic pattern of daughter ions. This fragmentation pattern provides valuable
information about the sequence of amino acids and the connectivity of the molecule.

3.3. Advanced Marfey's Method for Stereochemical Analysis

This method is used to determine the absolute stereochemistry (D or L configuration) of the
constituent amino acids after hydrolysis of the peptide.

Acid Hydrolysis: The peptide is hydrolyzed into its individual amino acid components,
typically by heating in 6N HCI.

» Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-
dinitrophenyl-5-L-alanine amide, or FDAA). This creates diastereomeric derivatives of the
amino acids.

o LC-MS Analysis: The derivatized amino acids are separated and analyzed by reverse-phase
HPLC, often coupled with a mass spectrometer.

o Comparison to Standards: The retention times of the derivatives from the unknown sample
are compared to the retention times of derivatized D- and L-amino acid standards. This
allows for the unambiguous assignment of the absolute configuration of each amino acid in
the original peptide.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the discovery and characterization of
a novel natural product like Crocapeptin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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